molecular formula C8H9NO2 B3214246 5-Amino-2-methoxybenzaldehyde CAS No. 1137622-03-7

5-Amino-2-methoxybenzaldehyde

Cat. No.: B3214246
CAS No.: 1137622-03-7
M. Wt: 151.16 g/mol
InChI Key: WAMMZSZYLBQHBC-UHFFFAOYSA-N
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Description

5-Amino-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 5-position and a methoxy group at the 2-position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-methoxybenzaldehyde to form 5-nitro-2-methoxybenzaldehyde, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder in acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agent and catalyst can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines in an alkaline medium.

Major Products Formed

    Oxidation: 5-Amino-2-methoxybenzoic acid.

    Reduction: 5-Amino-2-methoxybenzyl alcohol.

    Substitution: Various azo compounds depending on the coupling partner.

Scientific Research Applications

5-Amino-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, dyes, and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of drugs for treating various diseases, such as cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxybenzaldehyde depends on its specific application. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access. The methoxy and amino groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzaldehyde: Similar structure but with different substitution pattern.

    5-Amino-2-hydroxybenzaldehyde: Hydroxy group instead of methoxy group.

    5-Nitro-2-methoxybenzaldehyde: Nitro group instead of amino group.

Uniqueness

5-Amino-2-methoxybenzaldehyde is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-amino-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMMZSZYLBQHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307523
Record name 5-Amino-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137622-03-7
Record name 5-Amino-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137622-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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